molecular formula C6H12O6 B583780 (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol CAS No. 157171-80-7

(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

Cat. No.: B583780
CAS No.: 157171-80-7
M. Wt: 182.168
InChI Key: WQZGKKKJIJFFOK-DWBRGEJESA-N
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Description

(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol is a deuterated derivative of a hexose sugar. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the hydroxymethyl group. The deuterium substitution can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for the efficient and controlled exchange of hydrogen with deuterium, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deuterated alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Deuterated aldehydes or carboxylic acids.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated ethers or esters.

Scientific Research Applications

(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic labeling.

    Biology: Employed in metabolic studies to trace the pathways of sugar metabolism.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: The non-deuterated analog of the compound.

    (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol: Another deuterated derivative with different deuterium substitution patterns.

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium can also enhance the stability and alter the reactivity of the compound, making it a valuable tool in various research applications.

Properties

IUPAC Name

(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-DWBRGEJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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